tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C18H27N3O3 and a molecular weight of 333.43 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 4-methylphenyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Known for its use in synthetic organic chemistry as an intermediate.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Utilized in various chemical transformations due to its unique reactivity.
Each of these compounds has unique properties and applications, making them valuable in different research and industrial contexts.
Properties
IUPAC Name |
tert-butyl 4-[2-(4-methylanilino)-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14-5-7-15(8-6-14)19-16(22)13-20-9-11-21(12-10-20)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTVHCGSXKXNEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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